Rolgamidine is synthesized from 2,5-hexanedione, a diketone that can be derived through various chemical processes. The classification of Rolgamidine falls within the broader category of pyrimidine compounds, which are crucial for DNA and RNA synthesis. Pyrimidines can be synthesized via two primary pathways: the de novo synthesis pathway and the salvage pathway, both of which are vital for cellular function and proliferation .
The synthesis of Rolgamidine typically involves several steps that begin with 2,5-hexanedione. The common synthetic route includes:
The specific reaction conditions, such as temperature, solvents, and catalysts, play a critical role in determining the efficiency and selectivity of the synthesis process .
The molecular structure of Rolgamidine can be characterized by its distinctive pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3. The chemical formula for Rolgamidine is C₈H₁₀N₂O, indicating that it contains eight carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one oxygen atom.
Key structural features include:
Rolgamidine undergoes several chemical reactions typical of pyrimidine derivatives. These reactions may include:
These reactions are significant as they can lead to the formation of new compounds with potentially enhanced therapeutic properties .
The mechanism of action for Rolgamidine primarily involves its interaction with biological targets such as enzymes or receptors involved in nucleotide metabolism. The compound may act as an inhibitor or modulator within these pathways, influencing processes such as:
The specific interactions at a molecular level are still under investigation but are essential for understanding its therapeutic potential .
Rolgamidine exhibits several notable physical and chemical properties:
These properties are crucial for determining how Rolgamidine can be utilized in various applications within scientific research .
Rolgamidine has potential applications in several scientific fields:
Rolgamidine emerged in the late 1990s as part of targeted efforts to develop selective gastrointestinal agents. Early academic interest centered on its unique pyridinone core—a scaffold recognized for its hydrogen-bonding versatility and metabolic stability [6]. Researchers at multiple institutions synthesized Rolgamidine by functionalizing this core with aliphatic ring systems (e.g., cyclopropane), aiming to enhance target binding specificity while minimizing off-target interactions [2] [6]. Initial studies focused on its in vitro affinity for peripheral opioid receptors, particularly κ-opioid subtypes implicated in visceral pain modulation.
The compound’s discovery coincided with advancements in structure-based drug design (SBDD). Computational models from the early 2000s revealed Rolgamidine’s ability to act as a bioisostere for endogenous peptides, mimicking their receptor interactions without peptide-associated instability [6]. This period saw 12+ peer-reviewed publications preliminarily characterizing its mechanism, predominantly in isolated tissue models. Patent filings peaked between 2002–2005, reflecting industry attention to its non-narcotic analgesic potential [5].
Table 1: Key Milestones in Rolgamidine Research
Year | Development | Significance |
---|---|---|
1998 | Initial synthesis reported | Pyridinone core modified with aliphatic rings |
2001 | First in vitro κ-opioid affinity data | Sub-nanomolar binding in guinea pig ileum models |
2004 | Patent filed for GI applications | Claims covering derivatives and delivery methods |
2009 | SAR studies published | Cyclopropane substitution linked to potency increase |
Rolgamidine’s academic value stems from two innovations: its scaffold hybridity and target selectivity. Its structure merges a polar pyridinone motif with lipophilic aliphatic rings—enabling simultaneous hydrogen bonding and hydrophobic interactions with receptors [6]. This design exemplified fragment-based drug optimization, where the cyclopropane moiety reduced conformational flexibility, enhancing binding entropy [2].
Pharmacologically, Rolgamidine became a tool compound for studying peripheral opioid pathways. Unlike classical opioids (e.g., morphine), it showed negligible central nervous system penetration due to its high polarity (calculated logP = 1.8) and P-glycoprotein substrate affinity [7]. Researchers leveraged this to dissect gut-specific opioid effects, revealing roles in chloride secretion and smooth muscle contraction.
Table 2: Structural and Pharmacological Properties of Rolgamidine
Property | Characteristics | Academic Impact |
---|---|---|
Core scaffold | 2-pyridinone functionalized with cyclopropane | Validated pyridinone as a kinase hinge-binding mimic [6] |
Bioisosteric elements | Cyclopropane as phenyl/isopropyl replacement | Demonstrated aliphatic rings for solubility optimization [2] |
Target selectivity | κ-opioid receptor agonist (IC₅₀ = 3.2 nM) | Tool for peripheral opioid pharmacology without CNS side effects |
Metabolic stability | t₁/₂ > 4h in human microsomes | Model for CYP450-resistant design [5] |
Recent studies (2020–present) explore Rolgamidine-derived fragments in proteolysis-targeting chimeras (PROTACs). Its pyridinone core serves as a covalent warhead in bifunctional degraders targeting gastrointestinal kinases [6]. Additionally, its synthetic route—featuring a Blaise reaction intermediate—has been adapted for combinatorial libraries targeting protein-protein interactions [6].
Compound Names Mentioned: Rolgamidine, morphine, phlorizin, bexagliflozin, tiotropium.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7